Lipophilicity Modulation via Specific Bromo/Methoxy Regiochemistry
The target compound's computed LogP (XLogP3) is 3.8 [1]. This value is driven by the specific substitution pattern. Replacing the 3-bromo with a hydrogen atom (forming N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide) reduces the XLogP3 to 2.9, a significant decrease of 0.9 log units [2]. This difference indicates that the 3-bromo substituent is a critical determinant of membrane permeability and is not interchangeable with non-halogenated analogs [1][2].
| Evidence Dimension | Lipophilicity (Computed LogP, XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.8 |
| Comparator Or Baseline | N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide: XLogP3 = 2.9 |
| Quantified Difference | Delta = +0.9 log units |
| Conditions | Computed by PubChem XLogP3 algorithm (identical method for target and comparator) |
Why This Matters
A 0.9 log unit difference in LogP can alter membrane permeability by over 8-fold, directly impacting cellular assay results and making the compound a distinct entity for procurement.
- [1] PubChem Compound Summary for CID 4149293, 3-bromo-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (derived by structure search). National Center for Biotechnology Information (2025). View Source
